molecular formula C10H9N5 B3357638 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone CAS No. 74377-94-9

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone

Cat. No.: B3357638
CAS No.: 74377-94-9
M. Wt: 199.21 g/mol
InChI Key: GCKDRUNUEAIEFF-UHFFFAOYSA-N
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Description

The compound 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone (molecular formula: C₁₂H₁₃N₅O₂, molecular weight: 259.26 g/mol) is a hydrazone derivative of the pyridazino[4,5-b]indol-4-one scaffold . This tricyclic heterocycle comprises fused pyridazine and indole rings, forming a β-carboline-like structure. It is synthesized via the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol, yielding the hydrazone through a Michael addition mechanism .

Properties

IUPAC Name

5H-pyridazino[4,5-b]indol-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-14-10-9-7(5-12-15-10)6-3-1-2-4-8(6)13-9/h1-5,13H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKDRUNUEAIEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=NC(=C3N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225372
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74377-94-9
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074377949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone involves several steps. One common method includes the mono and dialkylation of pyridazino(4,5-b)indole using alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). The hydrazinolysis of mono and di-esters obtained from these reactions yields the target hydrazides .

Chemical Reactions Analysis

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival. By inhibiting PI3K, the compound induces apoptosis in cancer cells through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyridazino[4,5-b]indol-4-one core is highly modifiable, with substituents significantly altering biological activity. Key analogues include:

Compound Name Substituents/Modifications Synthesis Method Key Biological Activity Source
Hydrazone Derivative Hydrazone group at C4 Hydrazine hydrate + indole precursor Kinase inhibition (PI3Kα, DYRK1A)
5-Allyl-3,5-dihydro-4H-pyridazino... Allyl group at N5 Alkylation + hydrazinolysis Cytotoxicity (IC₅₀: ~10 µM)
SSR180575 Neuroprotective substituents (TSPO ligand) Multi-step functionalization Neuroprotection (TSPO binding)
ZFD-10 Anti-viral substituents Targeted NS5 RdRp inhibition design Anti-ZIKV activity
6-Chloro-pyridazin-3(2H)-one (14) Chlorine at C6, methoxyphenyl at C4 POCl₃-mediated chlorination DYRK1A inhibition (IC₅₀: <1 µM)
3,5-Diallyl-3,5-dihydro-4H-pyridazino... Diallyl groups at N3 and N5 Michael addition with acrylonitrile Moderate cytotoxicity

Pharmacological and Physicochemical Properties

  • Alkylated Derivatives (e.g., 5-Allyl) : Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Chlorinated Analogues : Electron-withdrawing chlorine atoms improve binding affinity to kinase ATP pockets but may introduce toxicity risks .

Key Research Findings

  • Mechanistic Insights : The hydrazone derivative’s PI3Kα inhibition correlates with apoptosis induction in cancer cells, similar to SSR180575’s neuroprotective mechanism via TSPO .
  • Comparative Efficacy: In head-to-head studies, ZFD-10 outperforms hydrazone derivatives in antiviral activity, while chlorinated pyridazinones show superior kinase inhibition .
  • Structural Limitations: The hydrazone scaffold’s multitarget effects (e.g., genotoxicity) necessitate structural optimization for selectivity .

Biological Activity

The compound 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone is part of a broader class of pyridazino[4,5-b]indoles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 4H-Pyridazino(4,5-b)indol-4-one features a pyridazino ring fused with an indole moiety. This unique configuration contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as a phosphoinositide 3-kinase (PI3K) inhibitor , particularly in the context of breast cancer therapy. The inhibition of PI3K is crucial as it plays a significant role in cancer cell growth and survival.

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.25 μM and 5.35 μM for specific derivatives compared to the standard drug 5-FU (IC50 6.98 μM) .
  • Mechanism of Action : The most active derivatives were shown to up-regulate pro-apoptotic genes while inhibiting anti-apoptotic genes and components of the PI3K/AKT/mTOR pathway. This suggests that the compound induces apoptosis in cancer cells through these molecular interactions .

Other Biological Activities

In addition to anticancer properties, derivatives of 4H-Pyridazino(4,5-b)indol-4-one have been reported to possess various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use in treating infections .
  • Inhibition of HIV-1 Reverse Transcriptase : The compound has also been noted for its ability to inhibit HIV-1 reverse transcriptase, suggesting anti-viral applications .
  • Thromboxane A2 Synthase Inhibition : This activity may contribute to cardiovascular benefits by preventing platelet aggregation .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several pyridazino[4,5-b]indole derivatives, researchers found that compounds with hydrazide groups displayed enhanced cytotoxicity against breast cancer cells. The study utilized both in vitro and in vivo models to confirm the efficacy and safety profile of these compounds .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms by which these compounds exert their effects. The study employed RT-PCR analysis to assess gene expression changes in treated cells. Results indicated that treatment with the most active compounds led to significant alterations in gene expression profiles associated with apoptosis and cell survival pathways .

Data Summary

Activity IC50 (μM) Comparison Drug Notes
Cytotoxicity (MCF-7)4.255-FU (6.98)Significant apoptosis induction
AntimicrobialN/AN/AEffective against multiple strains
HIV-1 Reverse Transcriptase InhibitionN/AN/APotential antiviral agent
Thromboxane A2 Synthase InhibitionN/AN/ACardiovascular implications

Q & A

Basic: What are the common synthetic routes for preparing 4H-Pyridazino[4,5-b]indol-4-one derivatives?

Answer:
The synthesis typically involves cyclization reactions using hydrazine hydrate. A standard method includes refluxing indole precursors (e.g., ethyl 3-formyl-1H-indole-2-carboxylate) with hydrazine hydrate in ethanol, followed by recrystallization to isolate the product . For example, 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is synthesized in 75% yield via a 3-hour ethanol reflux of the indole precursor with excess hydrazine hydrate . Alternative pathways include one-pot N-alkylation and hydrazinolysis of dimethyl indole-2,3-dicarboxylate to introduce alkyl substituents .

Advanced: How can reaction conditions be optimized to improve hydrazone formation yields?

Answer:
Key parameters include:

  • Reagent stoichiometry: Using a 2:1 molar ratio of hydrazine hydrate to indole precursor to drive the reaction to completion .
  • Catalysts: Adding triethylamine (Et₃N) in Michael addition steps to enhance nucleophilic attack on acrylonitrile, achieving yields >90% .
  • Solvent selection: Ethanol is preferred for reflux due to its polarity and ability to dissolve both hydrazine and indole intermediates .
    Lower yields (e.g., 35–51% for allyl/benzyl derivatives) may arise from steric hindrance, necessitating longer reaction times or elevated temperatures .

Basic: What spectroscopic methods validate the structure of pyridazinoindole derivatives?

Answer:

  • 1H/13C NMR: Proton environments (e.g., NH signals at δ 12.6–12.7 ppm) and carbon shifts (e.g., carbonyl at δ 156.19 ppm) confirm the hydrazone and fused-ring systems .
  • CHN analysis: Validates elemental composition (e.g., C: 64.66%, H: 3.91%, N: 22.55% for C10H7N3O) .
  • X-ray crystallography: Resolves bond lengths and angles, as seen in triclinic/monoclinic crystal systems with π-π stacking interactions .

Advanced: How are contradictions in NMR data resolved for structurally similar derivatives?

Answer:

  • 2D NMR (COSY, HSQC): Differentiates overlapping signals in alkyl-substituted derivatives (e.g., distinguishing NCH₂ from aromatic protons) .
  • X-ray diffraction: Provides unambiguous confirmation of regiochemistry, as demonstrated for 1,2,4-triazolo derivatives .
  • Comparative analysis: Cross-referencing with literature data (e.g., δ 8.74 ppm for the indole CH proton) helps identify inconsistencies caused by solvent or substituent effects .

Basic: What biological activities are reported for pyridazinoindole derivatives?

Answer:

  • Anticancer: Derivatives exhibit cytotoxicity via DNA intercalation and topoisomerase inhibition .
  • Antiviral: 8-Fluoro derivatives inhibit hepatitis B virus (HBV) replication by targeting viral polymerase .
  • Enzyme inhibition: Selectively inhibit phosphoinositide 3-kinase (PI3K) and copper-containing amine oxidases .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Substituent position: Alkyl groups at N5 enhance PI3K inhibition (e.g., pentyl substituents increase lipophilicity and binding affinity) .
  • Electron-withdrawing groups: Fluorine at C8 improves antiviral activity by enhancing target protein interactions .
  • Hydrazone flexibility: Aryl hydrazones at C3 improve DNA-binding capacity, as shown in genotoxicity assays .

Advanced: What computational methods study binding interactions?

Answer:

  • Molecular docking: Predicts binding modes with targets like HBV polymerase (e.g., hydrogen bonding with Ser78 and Asp81) .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H⋯O and π-π contacts) in crystal packing .
  • QSAR models: Correlate substituent properties (e.g., logP, polarizability) with IC₅₀ values to guide design .

Basic: How is purity validated during synthesis?

Answer:

  • Melting point analysis: Sharp ranges (e.g., 322–323°C) confirm crystalline purity .
  • HPLC: Detects impurities (<2%) using C18 columns with acetonitrile/water gradients .
  • Elemental analysis: Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Advanced: What challenges exist in crystallizing pyridazinoindole derivatives?

Answer:

  • Solvent selection: Methanol/ethanol mixtures are optimal for inducing slow crystallization, avoiding amorphous precipitates .
  • Polymorphism: Multiple crystal forms (e.g., triclinic vs. monoclinic) require controlled cooling rates .
  • Hydrogen bonding: NH groups form strong intermolecular bonds, necessitating high-purity starting materials to prevent lattice defects .

Advanced: How are π-π interactions analyzed in crystal structures?

Answer:

  • X-ray diffraction: Measures centroid distances (e.g., 3.5–3.8 Å between triazole and indole rings) .
  • CrystalExplorer software: Visualizes Hirshfeld surfaces to quantify π-π contributions (e.g., 12–15% of total interactions) .
  • DFT calculations: Evaluate interaction energies (e.g., −8 to −12 kcal/mol) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Reactant of Route 2
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone

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